molecular formula C13H11NO B8480423 2-(But-3-ynyl)-5-phenyloxazole

2-(But-3-ynyl)-5-phenyloxazole

Cat. No.: B8480423
M. Wt: 197.23 g/mol
InChI Key: ASEWJSBOMVQDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-3-ynyl)-5-phenyloxazole is a substituted oxazole derivative featuring a phenyl group at the 5-position and a but-3-ynyl (alkynyl) substituent at the 2-position. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 2,5-diphenyloxazole (PPO), 2-(4-biphenyl)-5-phenyloxazole (BPO), and 2-(1-naphthyl)-5-phenyloxazole (αNPO)—are well-documented in applications ranging from scintillation detectors to medicinal chemistry .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-but-3-ynyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C13H11NO/c1-2-3-9-13-14-10-12(15-13)11-7-5-4-6-8-11/h1,4-8,10H,3,9H2

InChI Key

ASEWJSBOMVQDPF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Physicochemical Properties

Substituents at the 2-position of 5-phenyloxazole significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Compound Substituent (2-position) Molecular Weight (g/mol) Solubility (in toluene) LogP Key Applications
2,5-Diphenyloxazole (PPO) Phenyl 221.26 High 4.12 Scintillation detectors
BPO 4-Biphenyl 297.35 Moderate 5.30 Scintillators, limited use due to toxicity
αNPO 1-Naphthyl 271.32 Low 5.30 High-efficiency scintillators
4PyPO 4-Pyridyl 248.28 Moderate (polar solvents) 2.50 Dye lasers, fluorescence studies
2-(But-3-ynyl)-5-phenyloxazole But-3-ynyl 225.27 (estimated) Likely low ~3.8 (predicted) Hypothesized: Scintillators, medicinal chemistry

Notes:

  • The but-3-ynyl group may reduce solubility in nonpolar solvents compared to phenyl or biphenyl substituents due to increased polarity.
  • Its electron-withdrawing nature could redshift fluorescence emission compared to PPO .
Performance in Scintillation and Fluorescence
  • PPO : Widely used in liquid scintillators; emission peak at ~360 nm . Requires secondary wavelength shifters (e.g., bis-MSB) for optimal performance .
  • αNPO : Demonstrates superior scintillation efficiency (e.g., 2.06 relative to PPO’s 1.4 in some studies) but has poor solubility .
  • Pyrazoline derivatives : Outperform αNPO in scintillation yield and stability when covalently bound to polymer matrices .
  • 4PyPO : Exhibits tunable fluorescence (blue-green region) and high quantum yields in polar solvents, making it suitable for laser applications .

Hypothesized Performance of this compound :

  • Lower molecular weight compared to BPO or αNPO could improve solubility in select solvents.

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